molecular formula C12H14N2O2 B8525074 3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)

3-Pyridineaceticacid,5-(cyanomethyl)-6-ethyl-,methylester(9ci)

Cat. No. B8525074
M. Wt: 218.25 g/mol
InChI Key: BIATVTLGLHQRKF-UHFFFAOYSA-N
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Patent
US07361671B2

Procedure details

A solution of 6-ethyl-5-(2-oxo-ethyl)-pyridin-3-yl-acetic acid methyl ester (0.77 g, 3.46 mmol), hydroxylamine hydrochloride (0.26 g, 3.80 mmol) and triethylamine (0.53 mL, 3.80 mmol) in acetonitrile (9 mL, 0.4 M) is stirred under nitrogen at room temperature for 2 h. Phthalic anhydride (0.55 g, 3.71 mmol) is added and the mixture is warmed to 90° C. for 16 h. After cooling to room temperature, water (50 mL) is added and the mixture is extracted with ethyl acetate (50 mL). The organic layer is washed with saturated NaHCO3 (50 mL) and dried over Na2SO4. The product is purified by flash chromatography (20-50% ethyl acetate in n-heptane) to provide 5-cyanomethyl-6-ethyl-pyridin-3-yl-acetic acid methyl ester as a clear oil (0.60 g, 80%): Rf 0.31 (50% ethyl acetate in n-heptane), 1H NMR (CDCl3, 300 MHz) δ 8.44 (s, 1 H), 7.67 (s, 1 H), 3.74 (s, 2 H), 3.73 (s, 3 H), 3.65 (s, 2 H), 2.83 (q, J=7.5 Hz, 2 H), 1.33 (t, J=7.5 Hz, 3 H). ESI-LCMS m/z calcd for C12H14N2O2: 218.1; found 219.0 (M+1)+.
Name
6-ethyl-5-(2-oxo-ethyl)-pyridin-3-yl-acetic acid methyl ester
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:6]=[N:7][C:8]([CH2:14][CH3:15])=[C:9]([CH2:11][CH:12]=O)[CH:10]=1.Cl.NO.C([N:22](CC)CC)C.C1(=O)OC(=O)C2=CC=CC=C12>C(#N)C.O>[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:6]=[N:7][C:8]([CH2:14][CH3:15])=[C:9]([CH2:11][C:12]#[N:22])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
6-ethyl-5-(2-oxo-ethyl)-pyridin-3-yl-acetic acid methyl ester
Quantity
0.77 g
Type
reactant
Smiles
COC(CC=1C=NC(=C(C1)CC=O)CC)=O
Name
Quantity
0.26 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer is washed with saturated NaHCO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product is purified by flash chromatography (20-50% ethyl acetate in n-heptane)

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1C=NC(=C(C1)CC#N)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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